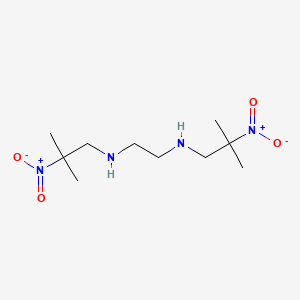
1,2-Ethanediamine, N,N'-bis(2-methyl-2-nitropropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N,N’-bis(2-methyl-2-nitropropyl)- is a chemical compound with the molecular formula C10H22N4O4 It is characterized by the presence of two nitropropyl groups attached to the nitrogen atoms of ethylenediamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’-bis(2-methyl-2-nitropropyl)- typically involves the reaction of 1,2-ethanediamine with 2-methyl-2-nitropropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N,N’-bis(2-methyl-2-nitropropyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethylenediamine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N,N’-bis(2-methyl-2-nitropropyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and resins due to its bifunctional nature.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(2-methyl-2-nitropropyl)- involves its interaction with molecular targets through its nitro and amine groups. The nitro groups can undergo redox reactions, while the amine groups can form hydrogen bonds and coordinate with metal ions. These interactions can influence various biochemical pathways and processes, making the compound useful in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediamine, N-methyl-: Similar structure but with a methyl group instead of nitropropyl groups.
1,2-Ethanediamine, N,N’-dimethyl-: Contains two methyl groups instead of nitropropyl groups.
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-: Contains aminoethyl groups instead of nitropropyl groups.
Uniqueness
1,2-Ethanediamine, N,N’-bis(2-methyl-2-nitropropyl)- is unique due to the presence of nitropropyl groups, which impart distinct chemical reactivity and potential applications compared to its analogs. The nitro groups provide additional sites for redox reactions and substitution, making it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
22201-10-1 |
|---|---|
Molekularformel |
C10H22N4O4 |
Molekulargewicht |
262.31 g/mol |
IUPAC-Name |
N,N'-bis(2-methyl-2-nitropropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H22N4O4/c1-9(2,13(15)16)7-11-5-6-12-8-10(3,4)14(17)18/h11-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
TVEISDAVLGCLCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNCCNCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


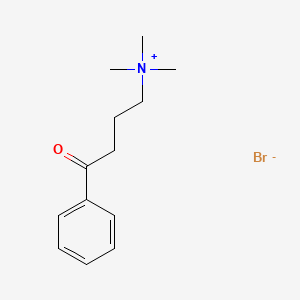
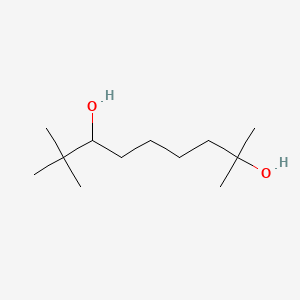

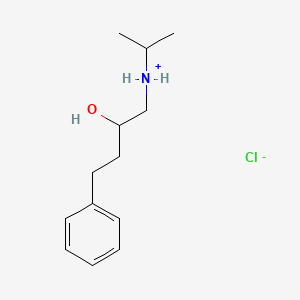
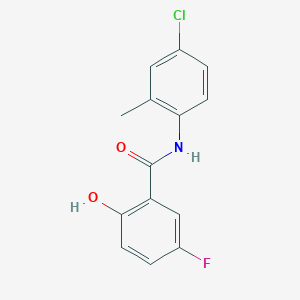
![3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal](/img/structure/B13754143.png)
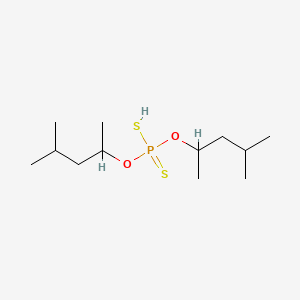
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 4-pentylphenyl ester](/img/structure/B13754150.png)
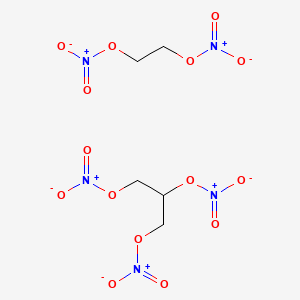
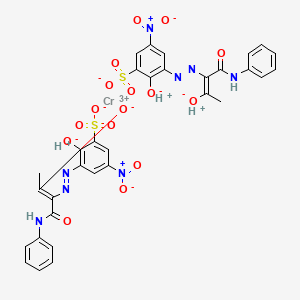
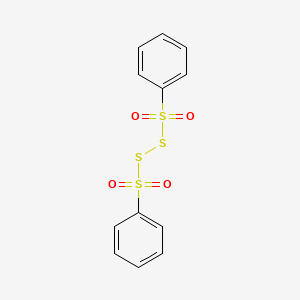
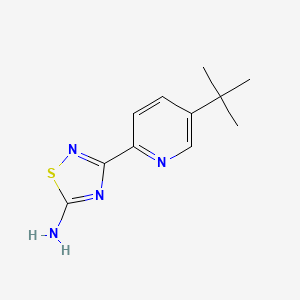
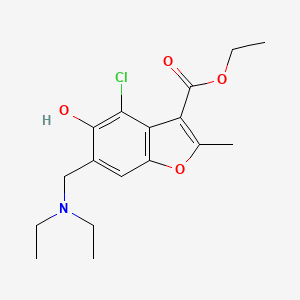
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride](/img/structure/B13754201.png)
